3-Bromo-5-chloro-4-nitrobenzamide
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Overview
Description
3-Bromo-5-chloro-4-nitrobenzamide is an aromatic compound with a benzamide core substituted with bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-bromo-5-chlorobenzamide, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-bromo-5-chloro-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloro-5-nitrobenzamide: Lacks the bromine substituent, leading to different chemical and biological properties.
3-Bromo-4-nitrobenzamide: Lacks the chlorine substituent at the 5-position, which can influence its overall behavior.
Uniqueness
3-Bromo-5-chloro-4-nitrobenzamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these substituents with the nitro group provides a versatile platform for further chemical modifications and exploration of its biological activities.
Properties
Molecular Formula |
C7H4BrClN2O3 |
---|---|
Molecular Weight |
279.47 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C7H4BrClN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |
InChI Key |
INBMVXVFIRITDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C(=O)N |
Origin of Product |
United States |
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